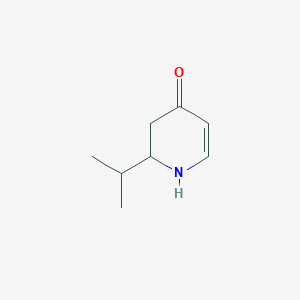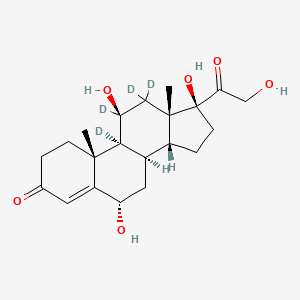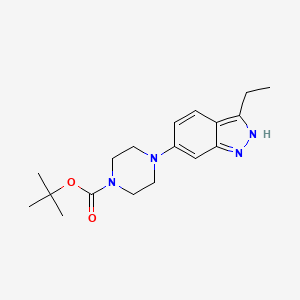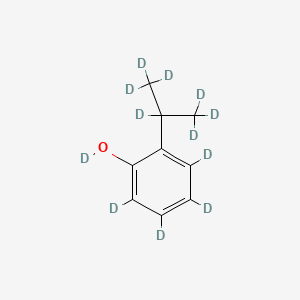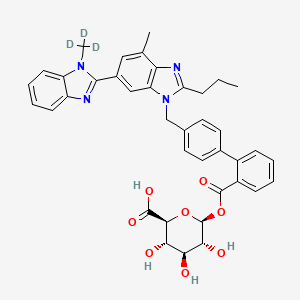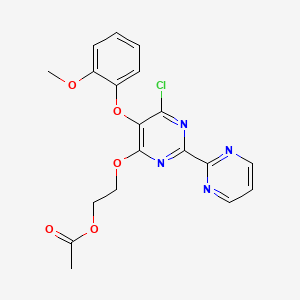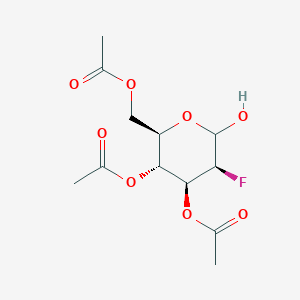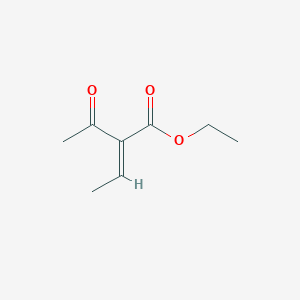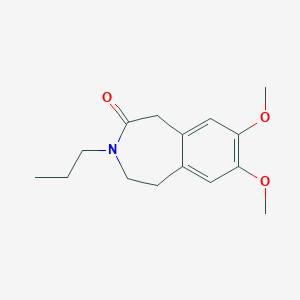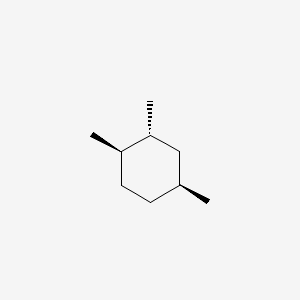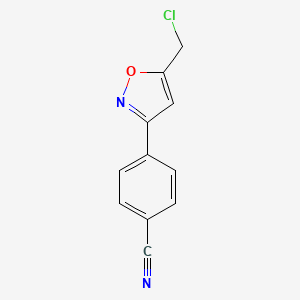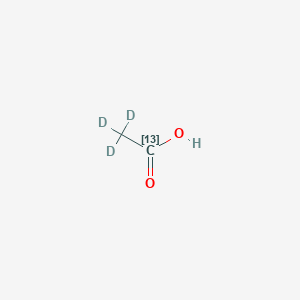
2,2,2-trideuterioacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trideuterioacetic acid, also known as acetic acid-2,2,2-d3, is a deuterated analog of acetic acid. It is a stable isotopologue where the three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is widely used in various fields of research due to its unique properties, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trideuterioacetic acid can be synthesized through several methods. One common approach involves the exchange of hydrogen atoms in acetic acid with deuterium atoms. This can be achieved by reacting acetic acid with deuterium oxide (D2O) in the presence of a catalyst. The reaction typically requires elevated temperatures and prolonged reaction times to ensure complete exchange of hydrogen atoms with deuterium .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of deuterium gas (D2) and acetic acid. The process is carried out under high pressure and temperature conditions to facilitate the exchange of hydrogen atoms with deuterium. The resulting product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trideuterioacetic acid undergoes various chemical reactions similar to its non-deuterated counterpart, acetic acid. These reactions include:
Oxidation: It can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form ethanol.
Substitution: It can undergo nucleophilic substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxyl group to an acyl chloride.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Ethanol.
Substitution: Acyl chlorides and other substituted products.
Scientific Research Applications
2,2,2-Trideuterioacetic acid is extensively used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Applied in the production of deuterated compounds for various industrial applications .
Mechanism of Action
The mechanism by which 2,2,2-trideuterioacetic acid exerts its effects is primarily through isotopic labeling. The presence of deuterium atoms allows for the tracking of the compound in various chemical and biological processes. This isotopic labeling provides valuable insights into reaction mechanisms, metabolic pathways, and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: The non-deuterated analog of 2,2,2-trideuterioacetic acid.
2,2,2-Trichloroacetic acid: A chlorinated analog with different chemical properties and applications.
2,2,2-Trifluoroacetic acid: A fluorinated analog used in different industrial and research applications.
Uniqueness
This compound is unique due to its deuterium content, which provides distinct advantages in isotopic labeling studies. Unlike its non-deuterated counterpart, it allows for precise tracking and analysis in various scientific research applications .
Properties
Molecular Formula |
C2H4O2 |
|---|---|
Molecular Weight |
64.063 g/mol |
IUPAC Name |
2,2,2-trideuterioacetic acid |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3,2+1 |
InChI Key |
QTBSBXVTEAMEQO-HZPPXAECSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[13C](=O)O |
Canonical SMILES |
CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


